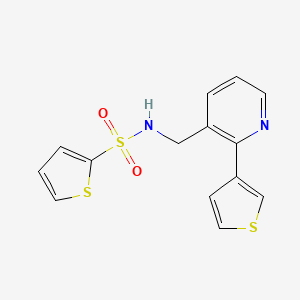

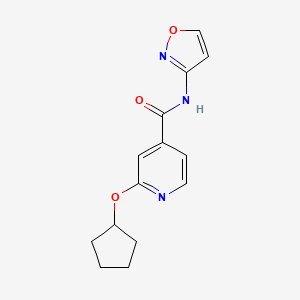

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several interesting functional groups. It has two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and a nitrogen atom. The molecule also features a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The sulfonamide group could participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The thiophene and pyridine rings might undergo electrophilic aromatic substitution reactions. The sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Antiproliferative Agents

A study by Bashandy et al. (2014) on the design, synthesis, and molecular docking of novel sulfonamide derivatives, including structures similar to the queried compound, highlighted their potential antiproliferative activity against human breast cancer cell lines. These compounds were synthesized through heterocyclization reactions and evaluated for their ability to inhibit cancer cell proliferation, with some showing higher activity compared to standard drugs like doxorubicin (Bashandy et al., 2014).

Fluorescent Probes for Thiophenols

Wang et al. (2012) developed a reaction-based fluorescent probe that discriminates thiophenols over aliphatic thiols, utilizing a structure that includes a sulfonamide group for selective detection. This probe's design is focused on achieving high selectivity and sensitivity for thiophenols in water samples, demonstrating the compound's utility in chemical and environmental sciences (Wang et al., 2012).

Metal Complexes

Research by Sousa et al. (2001) on the structural characterization of metal complexes containing sulfonamide derivatives revealed insights into the coordination chemistry of such compounds. This study provides foundational knowledge for developing metal-based drugs or catalysts that could leverage the unique properties of sulfonamide-containing ligands (Sousa et al., 2001).

Antibacterial Agents

Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This research underscores the potential of sulfonamide derivatives in contributing to the fight against microbial resistance, highlighting the therapeutic relevance of such compounds (Azab et al., 2013).

Synthesis Methodologies

The development of efficient synthesis methods for sulfonamide derivatives, as reported by Zhiyou et al. (2015), provides valuable techniques for the preparation of compounds with potential pharmacological applications. Such methodologies enhance the accessibility of sulfonamide-based molecules for further biological evaluation and potential drug development (Zhiyou et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for sulfonamide groups .

Mode of Action

The presence of a sulfonamide group suggests that it may act as a nucleophile, attacking electrophilic sites on target molecules . This could lead to changes in the target’s structure and function, potentially inhibiting its activity.

Propiedades

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,13-4-2-7-20-13)16-9-11-3-1-6-15-14(11)12-5-8-19-10-12/h1-8,10,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQYOLGHKHWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)

![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)

![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)

![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2826978.png)